molecular formula C9H13ClN2O3 B6599563 3-(2-nitrophenoxy)propan-1-amine hydrochloride CAS No. 66725-28-8

3-(2-nitrophenoxy)propan-1-amine hydrochloride

Cat. No.: B6599563
CAS No.: 66725-28-8
M. Wt: 232.66 g/mol
InChI Key: QAVYHWOZSQPWGP-UHFFFAOYSA-N
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Description

3-(2-nitrophenoxy)propan-1-amine hydrochloride is an organic compound with the molecular formula C9H12N2O3·HCl It is a derivative of phenoxypropanamine, where the phenyl ring is substituted with a nitro group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitrophenoxy)propan-1-amine hydrochloride typically involves the following steps:

    Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the ortho position, forming 2-nitrophenol.

    Etherification: 2-nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base to form 3-(2-nitrophenoxy)propan-1-amine.

    Hydrochloride Formation: The final step involves the conversion of 3-(2-nitrophenoxy)propan-1-amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-nitrophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3-(2-aminophenoxy)propan-1-amine.

    Substitution: Various N-substituted derivatives.

    Oxidation: Oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

3-(2-nitrophenoxy)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-nitrophenoxy)propan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-bromo-5-nitrophenoxy)propan-1-amine hydrochloride: Similar structure but with a bromine substituent.

    3-(3-nitrophenoxy)propan-1-amine hydrochloride: Similar structure but with the nitro group at the meta position.

Uniqueness

3-(2-nitrophenoxy)propan-1-amine hydrochloride is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The ortho-nitro substitution can lead to different electronic and steric effects compared to meta or para substitutions, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(2-nitrophenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13;/h1-2,4-5H,3,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVYHWOZSQPWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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